2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol
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Overview
Description
2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol is a complex organic compound characterized by its multiple tert-butyl groups and phenolic structure. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol typically involves a multi-step process. The initial step often includes the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in the alkylation step is preferred for scalability and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing antioxidants and UV stabilizers.
Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in its applications as a stabilizer and therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A simpler compound with similar antioxidant properties.
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in polymers.
2,4,6-Tri-tert-butylphenol: Exhibits higher steric hindrance, affecting its reactivity.
Uniqueness
2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol is unique due to its complex structure, which provides enhanced stability and specific reactivity compared to simpler phenolic compounds. Its multiple tert-butyl groups and amino functionalities make it versatile for various applications in chemistry and industry.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCASTSOEBPOFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594729 |
Source
|
Record name | 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-16-9 |
Source
|
Record name | 2-[[[2-[[[3,5-Bis(1,1-dimethylethyl)-2-methylphenyl]methyl]methylamino]ethyl]methylamino]methyl]-4,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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